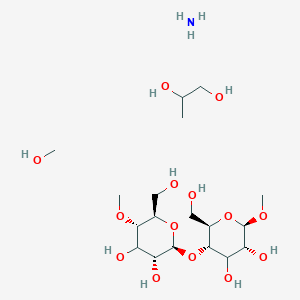

![molecular formula C₆H₈O₂ B1146788 呋喃[2,3-b]呋喃,2,3,3a,6a-四氢-,(3aR,6aS)-rel- CAS No. 109789-21-1](/img/structure/B1146788.png)

呋喃[2,3-b]呋喃,2,3,3a,6a-四氢-,(3aR,6aS)-rel-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3a,6a-dihydro-furo[2,3-b]furan derivatives has been approached through different methodologies, highlighting the versatility and complexity of these compounds. Yin et al. (2012) developed a facile and atom-economic method starting from furylcarbionls, involving a domino Claisen rearrangement/dearomatizing electrocyclic ring-closure/aromatizing electrocyclic ring-opening sequence (Yin et al., 2012). Similarly, Shu et al. (2013) proposed a highly efficient synthesis via a novel bicyclization, which is catalyst-free and time-saving, directly constructing 3a,6a-dihydro-furo[2,3-b]furan derivatives from methyl ketones (Shu et al., 2013).

Molecular Structure Analysis

The molecular structure of "Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel-" is characterized by its furofuran backbone, which is a significant structural feature contributing to its chemical behavior and properties. The synthesis of related structures, such as hexahydrofuro[2,3-b]furan-3-ol, involves highly stereoselective methods, indicating the complexity and specificity of these molecules' molecular architecture (Ghosh et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of furo[2,3-b]furan derivatives is influenced by their unique structure. The presence of the furan ring, combined with additional cyclic structures, provides a rich chemistry, including various ring-opening and ring-closure reactions, as well as possibilities for functionalization and derivatization. Montaña et al. (2016) presented a new methodology to synthesize tetrahydrofuro[3,2-b]furan-2(3H)-one, highlighting the regio- and stereoselective nature of these reactions and their relevance in synthesizing biologically active compounds (Montaña et al., 2016).

Physical Properties Analysis

The physical properties of furo[2,3-b]furan derivatives, such as solubility, melting point, and stability, are crucial for their handling and application in various domains. These properties are inherently related to the compound's molecular structure and the electronic distribution within the molecule.

Chemical Properties Analysis

Chemically, furo[2,3-b]furan derivatives exhibit a range of reactivities due to the furan ring's electron-rich nature. This aspect allows for numerous chemical transformations, including electrophilic substitutions and nucleophilic additions. The synthesis routes and methodologies developed for these compounds, as discussed by Yin et al. (2012) and Shu et al. (2013), showcase the chemical versatility and potential for further functionalization of these compounds (Yin et al., 2012); (Shu et al., 2013).

科学研究应用

毒理学研究和作用机制

呋喃[2,3-b]呋喃衍生物因其毒理作用和作用机制而被广泛研究,特别是关于肝毒性。呋喃部分的代谢活化,如在二奥斯武宾 B(一种呋喃类)等化合物中所见,与人类和实验动物的肝损伤有关。已经表明,通过化学氢化用四氢呋喃基团取代呋喃可以消除肝损伤,突出了呋喃部分在诱导肝毒性中的重要作用 (Li 等,2016 年)。

呋喃是一种众所周知的肝癌物质,其癌症作用模式 (MOA) 已被研究,据信与慢性细胞毒性继之以持续的再生增殖有关。毒物基因组学分析提供了对这种 MOA 的分子基础的见解,突出了负责细胞毒性和增殖的途径,表明慢性炎症和 NFR2 活性可能在从适应性结果向不良癌症结果的转变中起关键作用 (Jackson 等,2014 年)。

对呋喃诱导毒性的保护作用

研究还探讨了红景天苷和螺旋藻等化合物对呋喃诱导的肝脏炎症和生殖毒性的保护作用。红景天苷已显示出抑制肝 CYP2E1 活性并减轻呋喃诱导的氧化应激和内质网应激的潜力,表明其在减轻肝脏炎症中的潜在机制 (Yuan 等,2021 年)。类似地,螺旋藻已显示出对呋喃的生殖毒性影响的显着保护作用,表明其作为针对此类毒性的治疗剂的潜力 (Abd El-Hakim 等,2018 年)。

表观遗传和分子机制

已经研究了呋喃暴露的表观遗传效应,揭示了组蛋白赖氨酸乙酰化的持续变化,这可能与呋喃诱导的不良反应有关,包括肝肿瘤发生。这些表观遗传改变表明呋喃暴露导致细胞稳态破坏并促成癌变的机制 (de Conti 等,2015 年)。

安全和危害

属性

IUPAC Name |

(3aR,6aS)-2,3,3a,6a-tetrahydrofuro[2,3-b]furan |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-7-6-5(1)2-4-8-6/h1,3,5-6H,2,4H2/t5-,6+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHXIHVWEGRVLQ-NTSWFWBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1C=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]2[C@H]1C=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

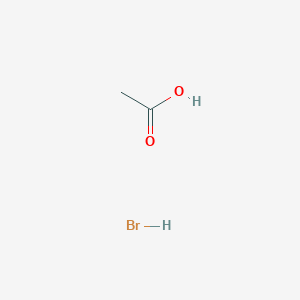

![(R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE](/img/structure/B1146709.png)